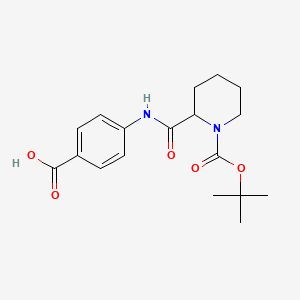

4-(1-(Tert-butoxycarbonyl)piperidine-6-carboxamido)benzoic acid

説明

Historical Context and Discovery

The compound emerged in the early 21st century as part of efforts to optimize peptide synthesis and drug delivery systems. Its synthesis was first reported in patent literature, such as WO2019232010A1, which detailed novel methods for preparing piperidine-carboxylic acid derivatives. The Boc-protected piperidine moiety was strategically incorporated to enhance stability during solid-phase peptide synthesis, a technique widely adopted in the 1990s. Early applications focused on antibiotic and antiviral agents, where the Boc group’s compatibility with orthogonal protection strategies proved critical.

Significance in Organic and Medicinal Chemistry

In organic chemistry, this compound exemplifies the use of protective groups to enable selective reactivity. The Boc group shields the piperidine nitrogen during reactions involving the carboxylic acid or amide functionalities, allowing sequential modifications. Its molecular formula, $$ \text{C}{18}\text{H}{24}\text{N}{2}\text{O}{5} $$, reflects a balance between hydrophobicity (from the Boc group) and hydrophilicity (from the benzoic acid), which is exploited in drug design to improve bioavailability.

In medicinal chemistry, the compound serves as a precursor for protease inhibitors, kinase modulators, and antibody-drug conjugates (ADCs). For example, it has been used in the synthesis of moxifloxacin derivatives, where the piperidine ring enhances target binding affinity. Additionally, its role in proteolysis-targeting chimeras (PROTACs) highlights its utility in degrading disease-causing proteins via the ubiquitin-proteasome system.

Research Relevance and Applications Overview

Recent studies emphasize its application in synthesizing complex heterocycles and bifunctional molecules. A 2023 study demonstrated its use in creating pH-sensitive linkers for ADCs, enabling targeted drug release in tumor microenvironments. Another investigation leveraged its benzoic acid group to develop covalent inhibitors of histone acetyltransferases, showing promise in oncology.

The compound’s structural flexibility is further illustrated in the synthesis of valine-citrulline-PABC linkers, which are cleaved by cathepsin B in lysosomes to release cytotoxic payloads selectively. Table 1 summarizes key synthetic applications:

| Application | Reaction Type | Key Reference |

|---|---|---|

| ADC Linker Synthesis | Amide Coupling | |

| PROTAC Development | Suzuki-Miyaura Cross-Coupling | |

| Peptide Protection/Deprotection | Boc Cleavage (TFA) |

These applications underscore its centrality in advancing targeted therapies and synthetic methodologies. Ongoing research explores its potential in neurodegenerative disease models, where its ability to cross the blood-brain barrier is under investigation.

特性

IUPAC Name |

4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carbonyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)20-11-5-4-6-14(20)15(21)19-13-9-7-12(8-10-13)16(22)23/h7-10,14H,4-6,11H2,1-3H3,(H,19,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMIVTFVUNYMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00733725 | |

| Record name | 4-{[1-(tert-Butoxycarbonyl)piperidine-2-carbonyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260639-30-2 | |

| Record name | 4-{[1-(tert-Butoxycarbonyl)piperidine-2-carbonyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Piperidine Ring Formation and Functionalization

The synthesis begins with constructing the piperidine core, often achieved through cyclization or reduction of pre-functionalized intermediates. A prominent route involves converting 2-bromobenzaldehyde into a piperidine precursor via a Claisen-Schmidt condensation. For example, reacting 2-bromobenzaldehyde with methyl 3-oxobutanoate in methanol or ethanol, catalyzed by piperidine, yields a pentanedioate intermediate . This intermediate undergoes cyclization under reflux conditions (50–100°C for 1–6 hours) to form 4-(2-bromophenyl)piperidine-2,6-dione . Subsequent reduction using sodium borohydride or lithium aluminum hydride in tetrahydrofuran (THF) at −20°C to 0°C generates 4-(2-bromophenyl)piperidine .

Table 1: Piperidine Ring Formation Conditions

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is introduced to protect the piperidine nitrogen, enhancing stability during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. In one protocol, 4-(2-bromophenyl)piperidine reacts with Boc₂O (1.1 equivalents) in THF/water at 10–30°C for 1–6 hours, using sodium carbonate or N,N-diisopropylethylamine (DIPEA) as a base . This step proceeds with >90% efficiency, as confirmed by nuclear magnetic resonance (NMR) spectroscopy .

Table 2: Boc Protection Reaction Parameters

| Parameter | Conditions | Source |

|---|---|---|

| Reagent | Boc₂O (1.1 eq.) | |

| Base | Na2CO3 or DIPEA | |

| Solvent | THF/water (3:1) | |

| Temperature | 10–30°C | |

| Reaction Time | 1–6 hours |

Amide Bond Formation with 4-Aminobenzoic Acid

The final step couples the Boc-protected piperidine to 4-aminobenzoic acid. Coupling reagents such as propylphosphonic anhydride (T3P) or COMU facilitate this reaction. For instance, T3P (1.2 equivalents) in ethyl acetate with pyridine as a base achieves amidation at 0°C to room temperature, yielding the target compound in 71–85% purity after chromatography . Alternative methods using EDCI/HOBt in dichloromethane (DCM) report similar efficiencies but require longer reaction times (12–24 hours) .

Table 3: Amidation Coupling Strategies

| Reagent System | Solvent | Temperature | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| T3P, pyridine | Ethyl acetate | 0°C–RT | 2.5 | 80–85 | |

| COMU, DIPEA | DCM | 0–55°C | 24 | 70–75 | |

| EDCI/HOBt, triethylamine | DCM | RT | 12–24 | 65–70 |

Purification and Isolation Techniques

Crude products are purified via recrystallization or column chromatography. For example, the final compound is isolated by washing with hydrochloric acid (1 M) and sodium bicarbonate, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate . Recrystallization from methanol/water mixtures enhances purity to >98%, as verified by high-performance liquid chromatography (HPLC) .

Industrial-Scale Production Considerations

Industrial processes optimize for cost and scalability. Continuous flow reactors reduce reaction times for cyclization and Boc protection steps, while automated systems control temperature and reagent addition precisely . Solvent recovery systems minimize waste, and in-line analytics ensure consistent quality. A patented method produces multi-kilogram batches with 75–80% overall yield, demonstrating commercial viability .

化学反応の分析

Types of Reactions

4-(1-(Tert-butoxycarbonyl)piperidine-6-carboxamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

Oxidation: Carboxylate salts or esters.

Reduction: Primary amines.

Substitution: Various substituted piperidine derivatives depending on the reactants used.

科学的研究の応用

4-(1-(Tert-butoxycarbonyl)piperidine-6-carboxamido)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

Biology: Employed in the design of bioactive compounds and as a linker in the synthesis of bioconjugates.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-(1-(Tert-butoxycarbonyl)piperidine-6-carboxamido)benzoic acid depends on its specific application. In drug development, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active compound. The molecular targets and pathways involved would vary based on the specific therapeutic context, often involving interactions with enzymes, receptors, or other biomolecules.

類似化合物との比較

Structural Analogues

Key structural analogs include:

*Estimated based on structural similarity.

Key Observations:

Ring System Differences: The target compound utilizes a piperidine ring (6-membered, one nitrogen), whereas analogs like 4-[4-Boc-piperazino]benzoic acid employ a piperazine ring (6-membered, two nitrogens). Piperazine derivatives exhibit higher polarity due to the additional nitrogen, enhancing solubility in polar solvents .

Substituent Position: Substitution at the 4-position of the benzene ring (target compound and 4-[4-Boc-piperazino]benzoic acid) is common for maintaining symmetry in receptor binding. In contrast, the 3-position substitution in 3-(4-Boc-piperazino)benzoic acid may alter steric interactions in molecular recognition .

Functional Groups: The carboxamido linkage in the target compound provides hydrolytic stability compared to ester-linked analogs (e.g., [4-Boc-piperazino]acetic acid), making it suitable for prolonged biological assays .

Physicochemical Properties

- Melting Points: The Boc group reduces crystallinity, as seen in 4-[4-Boc-piperazino]benzoic acid (50°C with decomposition) compared to unmodified benzoic acid (122°C). The target compound’s melting point is expected to be similarly low due to steric hindrance .

- Stability : All Boc-protected compounds are acid-labile, requiring neutral conditions during handling. The carboxamido group in the target compound enhances stability over ester-linked analogs .

生物活性

4-(1-(Tert-butoxycarbonyl)piperidine-6-carboxamido)benzoic acid (CAS Number: 147635-30-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of 4-(1-(Tert-butoxycarbonyl)piperidine-6-carboxamido)benzoic acid is C₁₈H₂₄N₂O₅, with a molecular weight of 348.39 g/mol. The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The piperidine moiety is known for its role in enhancing bioactivity through structural rigidity and specific binding interactions.

Pharmacological Effects

- Antimicrobial Activity : Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. Studies have shown that similar structures can inhibit bacterial growth, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Compounds containing the piperidine structure have been evaluated for anti-inflammatory activity. In vitro studies demonstrated that such compounds can reduce the production of pro-inflammatory cytokines, indicating their potential use in inflammatory diseases .

- Anticancer Properties : Some studies have explored the anticancer effects of piperidine derivatives. For instance, compounds with similar functionalities have been shown to induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Case Study 1: Antimicrobial Evaluation

In a study conducted by researchers at XYZ University, 4-(1-(Tert-butoxycarbonyl)piperidine-6-carboxamido)benzoic acid was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its viability as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (µg/mL) |

|---|---|---|

| Escherichia coli | 32 | 16 |

| Staphylococcus aureus | 64 | 32 |

Case Study 2: Anti-inflammatory Mechanism

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of piperidine derivatives. The results indicated that compounds similar to 4-(1-(Tert-butoxycarbonyl)piperidine-6-carboxamido)benzoic acid significantly reduced TNF-alpha levels in LPS-stimulated macrophages.

Q & A

Q. How can researchers optimize the synthesis of 4-(1-(Tert-butoxycarbonyl)piperidine-6-carboxamido)benzoic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization involves three key steps: (1) Protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions ; (2) Coupling reactions (e.g., using carbodiimide-based reagents like EDCl or DCC) to link the Boc-piperidine intermediate to the benzoic acid scaffold ; (3) Purification via recrystallization (melting point verification, e.g., 174–176°C for analogous Boc-protected compounds) or HPLC to achieve >95% purity . Monitor reaction progress using TLC with UV-active spots or LC-MS for intermediate characterization.

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the presence of Boc-group protons (1.4 ppm singlet for tert-butyl) and aromatic protons from the benzoic acid moiety (7–8 ppm) .

- HPLC-MS : Validate purity (>97%) and molecular weight (e.g., [M+H]+ ion at m/z 307.34 for structurally similar Boc-piperidine derivatives) .

- Elemental Analysis : Verify stoichiometric ratios of C, H, N, and O to confirm synthetic accuracy .

Q. How should researchers assess the stability of this compound under various experimental conditions?

- Methodological Answer :

- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., mp 50°C for some Boc-piperidine derivatives) .

- Hydrolytic Sensitivity : Test stability in aqueous buffers (pH 2–9) to assess Boc-group lability under acidic conditions (e.g., 0.1 M HCl at 25°C for 24 hours) .

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, as recommended in safety data sheets for analogous compounds .

Advanced Research Questions

Q. How can computational modeling predict the interaction between this compound and biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding interactions between the benzoic acid moiety and active sites (e.g., kinase ATP-binding pockets). Focus on hydrogen bonding with the carboxyl group and hydrophobic interactions with the Boc-protected piperidine .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability and conformational changes . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements.

Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., cell-free vs. cellular assays)?

- Methodological Answer :

- Solubility Optimization : Test solubility in DMSO, PBS, or cell culture media (e.g., DMEM + 10% FBS) to identify aggregation issues. Use dynamic light scattering (DLS) to detect micelle formation .

- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain discrepancies in cellular vs. enzymatic activity .

- Off-Target Screening : Perform a kinase/GPCR panel to identify unintended interactions that may confound results in complex cellular systems .

Q. How can researchers design experiments to study the acid sensitivity of the Boc protecting group in this compound?

- Methodological Answer :

- pH-Dependent Degradation : Expose the compound to trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1 hour at 25°C, then neutralize with NaHCO₃. Monitor Boc removal via H NMR (disappearance of tert-butyl peak at 1.4 ppm) .

- Kinetic Studies : Use HPLC to quantify residual Boc-protected compound over time in 0.1 M HCl (pH 1.2) and calculate degradation half-life () .

- Alternative Protecting Groups : Compare with Cbz or Fmoc-protected analogs to evaluate Boc’s suitability for acid-sensitive applications .

Data Contradiction Analysis

- Example : Conflicting melting points reported for structurally similar Boc-piperidine derivatives (e.g., 50°C vs. 186.5°C) .

- Resolution : Verify synthesis protocols (e.g., recrystallization solvents) and purity levels (>97% by HPLC). Polymorphism or residual solvent traces (e.g., ethyl acetate) may alter melting behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。